molecular formula C14H17N3O4S B5634161 5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione

5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione

Cat. No. B5634161
M. Wt: 323.37 g/mol
InChI Key: IPDCTDGWONPUAX-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules that exhibit a complex structure involving oxazolidine and thiazolidine rings. These structures are of significant interest due to their potential biological activities and chemical properties. The molecule's synthesis and structural analysis are crucial for understanding its reactivity and properties.

Synthesis Analysis

The synthesis of similar compounds involves the preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters containing either hydroxyl or mercapto groups in the β-position by fusion with some aromatic aldehydes. Dehydrogenation with N-bromosuccinimide leads to the formation of oxazoles and thiazoles. Further, Mannich base formation and acetylation steps may lead to the synthesis of bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).

Molecular Structure Analysis

Asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by chiral N,O-ligand/Cu(I) systems, affords spirocyclic pyrrolidine-thia(oxa)zolidinediones. This method produces compounds with a spiro-heteroquaternary stereogenic center, exhibiting excellent yields and selectivity (Yang et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactivity includes the ability to undergo various transformations under different conditions. For example, the synthesis of oxazolidines and thiazolidines, followed by their conversion into oxazoles and thiazoles, indicates the molecule's capacity for ring transformations and the formation of heterocyclic structures. The Mannich base formation and acetylation highlight its reactivity towards nucleophilic addition and acyl substitution reactions.

Physical Properties Analysis

The physical properties, such as melting points and solubility, of related compounds are influenced by their molecular structure. For instance, the preparation and properties of related oxazolidine derivatives have been studied, revealing insights into their stability and physical behavior under various conditions (Hook, 1947).

properties

IUPAC Name

5,5-dimethyl-3-[2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-14(2)12(19)17(13(20)21-14)8-10(18)16-6-3-4-9(16)11-15-5-7-22-11/h5,7,9H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDCTDGWONPUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)CC(=O)N2CCCC2C3=NC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-YL)pyrrolidin-1-YL]ethyl}-1,3-oxazolidine-2,4-dione

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